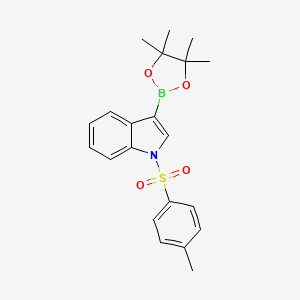

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole

描述

属性

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BNO4S/c1-15-10-12-16(13-11-15)28(24,25)23-14-18(17-8-6-7-9-19(17)23)22-26-20(2,3)21(4,5)27-22/h6-14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZHRMGPJBEROU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674661 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-51-4 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Toluene-4-sulfonyl)-1H-indole-3-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

It’s known that boronic esters, such as this compound, are often used in organic synthesis as building blocks.

Mode of Action

The compound is involved in the process of catalytic protodeboronation of alkyl boronic esters. This process utilizes a radical approach and is paired with a Matteson–CH2–homologation. This allows for a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation.

Biochemical Pathways

The compound is part of the biochemical pathway involving the protodeboronation of alkyl boronic esters. This pathway is crucial in organic synthesis, particularly in the functionalizing deboronation of alkyl boronic esters.

Pharmacokinetics

It’s known that the compound is stable enough to be efficiently analyzed by high-performance liquid chromatography.

Result of Action

The compound’s action results in the formal anti-Markovnikov alkene hydromethylation. This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design. The compound was used to label twenty-six fatty acids (C5–C30) successfully in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent.

生物活性

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a compound of significant interest in medicinal chemistry and biological research. This compound features a dioxaborolane moiety combined with a tosylated indole structure, which is known for its versatility in various biological applications. The compound's unique structure allows it to participate in several biochemical interactions, making it a potential candidate for drug development and other therapeutic applications.

The molecular formula of this compound is C21H24BNO4S. Its molecular weight is approximately 393.39 g/mol. The compound exhibits properties that facilitate its use in organic synthesis and as a pharmacological agent.

| Property | Value |

|---|---|

| Molecular Formula | C21H24BNO4S |

| Molecular Weight | 393.39 g/mol |

| CAS Number | 302348-51-2 |

The biological activity of this compound is primarily attributed to its ability to act as a covalent inhibitor targeting specific enzymes or receptors. The dioxaborolane group is known to form stable complexes with nucleophilic sites in proteins, allowing for selective inhibition.

Anticancer Activity

Recent studies have demonstrated that compounds containing dioxaborolane moieties exhibit promising anticancer activities. For instance, research indicates that similar compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The indole structure also contributes to this activity by modulating various biological targets.

Enzyme Inhibition

Research has shown that this compound can inhibit specific kinases involved in cancer progression. For example:

- JAK Kinases : The compound has been evaluated for its inhibitory effects on Janus kinases (JAKs), which play crucial roles in cytokine signaling and are implicated in various hematological malignancies.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry explored the anticancer properties of related dioxaborolane derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The study highlighted the importance of the boron atom in enhancing the binding affinity to target proteins.

Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, this compound was tested against several kinases. The results indicated that the compound exhibited IC50 values in the low nanomolar range for certain targets such as BMX and BTK kinases. This suggests a high selectivity and potency for these enzymes.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for drug development:

- Targeted Therapy : Due to its ability to selectively inhibit kinases involved in cancer pathways.

- Fluorescent Probes : Its structural features allow it to be used in developing fluorescent probes for imaging cellular processes.

相似化合物的比较

Table 1: Comparison of Positional Isomers

Substituent Variations on the Indole Core

Electron-Withdrawing vs. Electron-Donating Groups :

Steric Modifications :

- 7-Boryl-2-trimethylsilyl-1H-indole (CAS 919119-70-3): The trimethylsilyl group at the 2-position increases steric bulk, which could hinder coupling reactions but improve selectivity in directed ortho-metalations .

Protective Group Comparisons

- Tosyl vs. Methylsulfonyl : The target compound’s tosyl group offers superior stability compared to 1-(methylsulfonyl)-5-borylindoline (CAS 1132944-44-5), where the sulfonyl group on a saturated indoline ring may reduce aromatic conjugation and alter solubility .

- Unprotected Boronated Indoles : Compounds like 5-boryl-1H-indole (CAS 388116-27-6) lack protective groups, making them more reactive but prone to oxidation and degradation during storage .

Table 2: Impact of Protective Groups

准备方法

Tosyl Protection of Indole Nitrogen

-

- Indole or substituted indole (e.g., 5,7-difluoroindole)

- p-Toluenesulfonyl chloride

- Base: Sodium hydroxide (NaOH) in biphasic system with phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) or sodium hydride (NaH) in DMF

- Solvent: Toluene or DMF

- Temperature: Room temperature to 0°C

- Time: 2 to 16 hours depending on conditions

-

- Phase transfer catalyst conditions favor mild reaction and high yield.

- NaH/DMF conditions are effective for substrates sensitive to aqueous base.

Bromination at the 3-Position

-

- N-Bromosuccinimide (NBS) or molecular bromine (Br2)

- Solvent: Dichloromethane (DCM) or other inert solvents

- Temperature: 0°C to room temperature

- Time: 1 to several hours

-

- Bromination is regioselective at the 3-position due to indole electronic structure.

- Reaction conditions may be adjusted depending on substituents on the indole ring.

Miyaura Borylation (Installation of Boronate Ester)

-

- Bis(pinacolato)diboron (B2pin2)

- Palladium catalyst (e.g., Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc) or similar

- Solvent: 1,4-Dioxane or cyclohexane

- Temperature: 60 to 80 °C

- Time: 12 to 18 hours

- Inert atmosphere (nitrogen or argon)

-

- The boronate ester formed is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole.

- The reaction is sensitive to moisture and air; inert atmosphere is necessary.

| Step | Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Tosylation of Indole N | Indole, p-Toluenesulfonyl chloride, NaOH/PTC or NaH/DMF | 88–92 | Phase transfer catalyst or NaH/DMF used |

| 2 | Bromination at C-3 | NBS or Br2, DCM, 0°C to RT | High (varies) | Regioselective at 3-position |

| 3 | Miyaura Borylation | B2pin2, Pd catalyst, KOAc, dioxane, 60–80 °C, inert atmosphere | ~50 | Sensitive to moisture, inert conditions |

- The tosyl protection step is robust and adaptable to various substituted indoles, with yields ranging from 63% to 92% depending on conditions and substrates.

- Bromination conditions can be fine-tuned: NBS is generally preferred for mild conditions, while molecular bromine is used for more challenging substrates.

- Miyaura borylation yields vary widely (7% to 79%) depending on substrate, catalyst, base, and purification methods. Optimization of catalyst loading and reaction time is crucial.

- Alternative synthetic routes to similar boronate indoles involve direct C–H borylation of methylindoles using iridium catalysts under inert atmosphere, followed by acid treatment. However, this approach is less common for tosyl-protected indoles.

- Purification typically involves silica gel chromatography, and the final product is characterized by NMR and mass spectrometry confirming the boronate ester and tosyl groups.

The preparation of This compound is well-established through a sequence of tosyl protection of the indole nitrogen, selective bromination at the 3-position, and palladium-catalyzed Miyaura borylation. The methods are versatile and have been applied to various substituted indoles with moderate to high yields. Careful control of reaction conditions, especially during borylation, is essential for optimizing yield and purity. This compound serves as a valuable intermediate in cross-coupling chemistry and pharmaceutical research.

常见问题

Q. What are the standard synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole?

Methodological Answer: The synthesis typically involves two key steps:

Tosylation of the indole nitrogen : React 1H-indole with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., NaH in THF) to install the tosyl group.

Installation of the boronic ester : Use a Miyaura borylation reaction, where the indole derivative reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in DMF or THF at 80–100°C .

Q. How is the compound characterized post-synthesis?

Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the tosyl and boronic ester groups. For example, the tosyl methyl protons appear as a singlet at ~2.4 ppm, while aromatic protons resonate between 7.2–8.1 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₅BNO₄S: 422.1462).

- TLC : Monitor reaction progress using 70:30 EtOAc/hexane (Rf ~0.3–0.4) .

Q. What solvents and catalysts are optimal for Suzuki-Miyaura coupling with this compound?

Methodological Answer :

- Solvents : Use degassed THF or dioxane for stability of the boronic ester.

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%) with a base (e.g., Na₂CO₃ or CsF) to activate the boronate .

- Temperature : 80–100°C under inert atmosphere.

Example Protocol :

Mix 1 eq. boronic ester, 1.2 eq. aryl halide, 5 mol% Pd(PPh₃)₄, 3 eq. CsF in THF/H₂O (4:1). Reflux 12 h, extract with EtOAC, and purify via column chromatography .

Advanced Research Questions

Q. How to mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?

Methodological Answer :

- Additives : Use silver salts (Ag₂O) to stabilize the boronate intermediate.

- Moisture control : Ensure anhydrous conditions to prevent hydrolysis of the boronic ester.

- Base optimization : Replace aqueous bases with solid-phase alternatives (e.g., polymer-supported carbonate) .

Data Insight :

In a study on similar indole-boronic esters, Ag₂O increased coupling yields from 45% to 78% by suppressing protodeboronation .

Q. How to resolve overlapping signals in the ¹H NMR spectrum of the compound?

Methodological Answer :

- 2D NMR : Employ COSY or HSQC to assign coupled protons (e.g., distinguish between H-2 and H-4 on the indole ring).

- Variable-temperature NMR : Cool to –40°C to slow conformational exchange and split broad singlets .

Example :

A 500 MHz ¹H NMR in DMSO-d₆ at –30°C resolved overlapping aromatic signals at 7.5–7.7 ppm into distinct doublets .

Q. What strategies improve the stability of the boronic ester during long-term storage?

Methodological Answer :

- Storage conditions : Keep under argon at –20°C in amber vials to prevent oxidation.

- Lyophilization : Remove trace water by freeze-drying the compound after synthesis.

- Stabilizers : Add 1% w/w of 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical degradation .

Q. How to design kinetic studies for boronic ester hydrolysis under physiological conditions?

Methodological Answer :

Q. How does the electron-withdrawing tosyl group affect Suzuki coupling efficiency?

Methodological Answer : The tosyl group reduces electron density at the indole nitrogen, potentially slowing transmetalation. Mitigation strategies include:

- Electron-deficient aryl halides : Use nitro- or cyano-substituted partners to balance reactivity.

- High-temperature conditions : Increase reaction temperature to 100°C to overcome kinetic barriers .

Case Study :

Coupling with 4-cyanophenyl bromide achieved 82% yield at 100°C vs. 55% at 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。